molecular formula C21H18N2O5S2 B2907077 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 921527-24-4

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No.: B2907077
CAS No.: 921527-24-4
M. Wt: 442.5
InChI Key: KBKMNHHTBOZPCY-UHFFFAOYSA-N
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Description

N-(4-(7-Ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide (CAS 921871-49-0) is a high-purity synthetic organic compound with a molecular formula of C21H18N2O5S2 and a molecular weight of 442.51 . This benzamide derivative features a molecular architecture comprising a 7-ethoxybenzofuran group linked to a thiazole ring, which is in turn connected to a 3-(methylsulfonyl)benzamide moiety . This specific structure places it within a class of compounds known for their significant potential in medicinal chemistry research. Benzofuran and thiazole scaffolds are recognized as privileged structures in drug discovery due to their prevalence in molecules with diverse biological activities . The presence of the methylsulfonyl group is a noteworthy structural feature, as sulfonyl-containing compounds often exhibit specific interactions with biological targets and can influence the compound's physicochemical properties . Researchers are exploring this compound and its analogs primarily in the context of inhibitor development for various enzymatic targets. Structurally related benzamide derivatives have been investigated for their role as inhibitors of histone deacetylases (HDACs), which are epigenetic regulators considered important targets in oncology and neurology research . Furthermore, closely related molecules featuring the thiazole core have demonstrated activity as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are implicated in cancer proliferation . Its mechanism of action is therefore anticipated to be related to the specific inhibition of such enzymatic pathways, making it a valuable chemical probe for biochemical and cellular assays. This product is intended for research applications only, including but not limited to, in vitro biological screening, structure-activity relationship (SAR) studies in medicinal chemistry, and the development of novel therapeutic agents for diseases like cancer. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S2/c1-3-27-17-9-5-6-13-11-18(28-19(13)17)16-12-29-21(22-16)23-20(24)14-7-4-8-15(10-14)30(2,25)26/h4-12H,3H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKMNHHTBOZPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on modifications to the benzofuran, thiazole, or benzamide moieties. Key comparisons include:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Notable Properties
N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylthio)benzamide Methoxy (vs. ethoxy) on benzofuran; methylthio (vs. methylsulfonyl) on benzamide C₂₀H₁₆N₂O₃S₂ 396.5 Lower molecular weight; methylthio may reduce oxidative stability compared to sulfonyl
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide Pyridinyl-thiazole core; dichlorobenzamide; morpholinomethyl side chain C₂₃H₂₁Cl₂N₅O₂S 526.4 Enhanced polarity due to morpholine; potential for improved solubility
Sulfentrazone Triazole core; difluorophenyl and sulfonamide groups C₁₁H₁₀Cl₂F₂N₄O₃S 427.2 Agricultural use (herbicide); sulfonamide group shared with target compound
N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide Pyridinecarboxamide; trifluoromethylphenoxy group C₂₀H₁₂F₅N₂O₂ 412.3 Fluorine-rich structure enhances metabolic resistance and lipophilicity

Physicochemical and Spectral Comparisons

  • Electronic Effects : The methylsulfonyl group in the target compound is a strong electron-withdrawing group, contrasting with the electron-donating methylthio group in its methoxy analog . This difference likely alters reactivity in nucleophilic aromatic substitution or hydrogen-bonding interactions.
  • Spectral Data :
    • IR Spectroscopy : The target’s sulfonyl group would exhibit νS=O stretching near 1350–1150 cm⁻¹ , absent in methylthio analogs .
    • 1H NMR : The ethoxy group’s protons (CH₂CH₃) would resonate as a quartet (~1.4 ppm) and triplet (~4.0 ppm), distinct from methoxy singlets (~3.8 ppm) in .

Q & A

Basic Research Questions

Q. What are the key structural features of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide, and how do they influence its reactivity and bioactivity?

  • The compound contains a thiazole ring , 7-ethoxybenzofuran moiety , and a 3-(methylsulfonyl)benzamide group , which collectively enhance its solubility and binding affinity via hydrogen bonding and hydrophobic interactions . The ethoxy group in benzofuran improves lipophilicity, while the methylsulfonyl group stabilizes the molecule in polar environments. These features are critical for interactions with biological targets such as enzymes or receptors.

Q. What synthetic methodologies are commonly employed for preparing this compound?

  • Synthesis typically involves:

  • Step 1 : Formation of the benzofuran-thiazole core via cyclization reactions.
  • Step 2 : Introduction of the methylsulfonyl group through sulfonation or nucleophilic substitution.
  • Step 3 : Final coupling of the benzamide group using carbodiimide-mediated amide bond formation.
    Purification often employs HPLC or column chromatography, with structural validation via NMR and mass spectrometry .

Q. How is the compound characterized for purity and structural integrity?

  • Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : Confirms proton and carbon environments.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight.
  • High-Performance Liquid Chromatography (HPLC) : Ensures ≥95% purity .
    • Thermogravimetric Analysis (TGA) may assess thermal stability for storage optimization.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for specific biological targets?

  • SAR strategies :

  • Modification of substituents : Replacing the ethoxy group with methoxy or chloro groups alters lipophilicity and target binding .
  • Thiazole ring substitution : Introducing methyl or isopropyl groups enhances steric effects, impacting enzyme inhibition (e.g., antimicrobial activity) .
    • Example : Analogues with chlorine substitutions on thiazole show 2-fold increased antibacterial potency compared to ethoxy derivatives .

Q. What computational methods are used to predict binding mechanisms and pharmacokinetic properties?

  • Molecular docking (AutoDock, Schrödinger) identifies potential binding pockets in target proteins (e.g., kinases or bacterial enzymes) .
  • Molecular dynamics simulations (GROMACS) reveal stability of ligand-receptor complexes over time, highlighting key hydrogen bonds and hydrophobic contacts .
  • ADMET predictions (SwissADME) assess solubility, bioavailability, and metabolic stability, guiding lead optimization .

Q. How can contradictory biological activity data be resolved across different experimental models?

  • Case example : Discrepancies in anticancer activity between in vitro and in vivo models may arise from:

  • Metabolic instability : Use LC-MS/MS to track metabolite formation in plasma .
  • Tumor microenvironment differences : Test activity under hypoxic vs. normoxic conditions .
    • Statistical resolution : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., pH, serum proteins) affecting bioactivity .

Q. What experimental designs are optimal for scaling up synthesis while maintaining yield and purity?

  • Design of Experiments (DoE) methodologies (e.g., factorial design) optimize reaction parameters:

  • Variables : Temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 eq) .
  • Output : A response surface model identifies conditions for >90% yield with minimal byproducts .
    • Continuous flow chemistry may enhance reproducibility for large-scale production .

Methodological Recommendations

  • For binding studies : Use surface plasmon resonance (SPR) to quantify dissociation constants (KD) with real-time kinetics .
  • For in vivo efficacy : Prioritize orthotopic tumor models over subcutaneous xenografts to mimic human pathophysiology .
  • For resolving spectral ambiguities : Combine 2D NMR (COSY, HSQC) with computational prediction tools (e.g., ACD/Labs) .

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